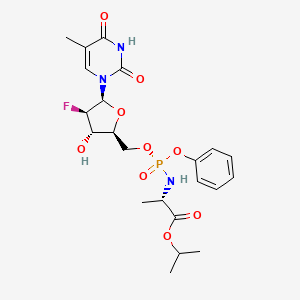
Fosclevudine alafenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosclevudine alafenamide is an antiviral agent primarily used for the treatment of hepatitis B virus (HBV) infections. It is known for its high efficacy and safety profile, making it a promising candidate in antiviral therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fosclevudine alafenamide involves multiple steps, starting from the appropriate nucleoside analog. The key steps include phosphorylation, amidation, and esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving automated systems and stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Fosclevudine alafenamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Fosclevudine alafenamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Primarily used in the treatment of hepatitis B virus infections, with ongoing research into its potential for treating other viral infections.
Industry: Employed in the development of antiviral drugs and therapeutic agents
Mecanismo De Acción
Fosclevudine alafenamide exerts its antiviral effects by inhibiting the replication of the hepatitis B virus. It is converted into its active form within the liver cells, where it targets the viral polymerase enzyme, preventing the synthesis of viral DNA. This inhibition disrupts the viral life cycle and reduces the viral load in the body .
Comparación Con Compuestos Similares
Similar Compounds
Tenofovir alafenamide: Another antiviral agent used for the treatment of hepatitis B and HIV infections.
Tenofovir disoproxil fumarate: A prodrug of tenofovir, used for similar indications but with different pharmacokinetic properties.
Uniqueness
Fosclevudine alafenamide is unique due to its high efficacy at lower doses and its improved safety profile compared to other antiviral agents. It has a lower risk of adverse effects, making it a preferred choice for long-term therapy .
Propiedades
Número CAS |
1951476-79-1 |
|---|---|
Fórmula molecular |
C22H29FN3O9P |
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-12(2)33-21(29)14(4)25-36(31,35-15-8-6-5-7-9-15)32-11-16-18(27)17(23)20(34-16)26-10-13(3)19(28)24-22(26)30/h5-10,12,14,16-18,20,27H,11H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16-,17+,18-,20-,36-/m0/s1 |
Clave InChI |
FTMNZJASLMPPNW-MHFVGYLCSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















